molecular formula C19H31BN2O3 B1428216 2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol CAS No. 2088248-72-8

2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol

Cat. No. B1428216
M. Wt: 346.3 g/mol
InChI Key: HXHYLUWHFBYAJC-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to readily form hydrogen bonds. It also contains a tetramethylborolane group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the tetramethylborolane group. Piperazine rings can act as bidentate ligands, binding to metal atoms in two places, and are often involved in coordination chemistry . The tetramethylborolane group could potentially be involved in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the compound. For example, the presence of the piperazine ring might make the compound basic, and the compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Compounds related to 2-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol have been synthesized and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods provide detailed insights into the molecular structure and conformation of such compounds (Huang et al., 2021).

  • Density Functional Theory (DFT) Studies : The molecular structures of related compounds have been optimized using DFT and compared with X-ray diffraction values, indicating consistency between theoretical and experimental structures (Wu et al., 2021).

Chemical Properties and Applications

  • Physicochemical Properties : Research has delved into the molecular electrostatic potential and frontier molecular orbitals of related compounds, revealing important physicochemical properties that could inform their practical applications (Huang et al., 2021).

  • Potential in Drug Development : While the specific compound mentioned has not been directly linked to drug development, related compounds have shown potential in this field. For example, studies on benzylpiperazine derivatives have shown significant analgesic and anti-inflammatory activities, which could guide the development of new therapeutic agents (Palaska et al., 1993).

  • Role in Synthesis of Biologically Active Compounds : The synthesis of derivatives containing the tetramethyl-1,3,2-dioxaborolan-2-yl group, such as in the compound of interest, plays a key role in the creation of biologically active molecules, potentially useful in various medical and scientific applications (Kong et al., 2016).

properties

IUPAC Name

2-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)17-7-5-16(6-8-17)15-22-11-9-21(10-12-22)13-14-23/h5-8,23H,9-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHYLUWHFBYAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol

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